molecular formula C22H21N3OS B2474054 (E)-3-(mesitylamino)-2-(4-(3-methoxyphenyl)thiazol-2-yl)acrylonitrile CAS No. 477187-71-6

(E)-3-(mesitylamino)-2-(4-(3-methoxyphenyl)thiazol-2-yl)acrylonitrile

Cat. No.: B2474054
CAS No.: 477187-71-6
M. Wt: 375.49
InChI Key: XJGQUUXSCQGHNT-LDADJPATSA-N
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Description

(E)-3-(Mesitylamino)-2-(4-(3-methoxyphenyl)thiazol-2-yl)acrylonitrile is a synthetically derived organic compound designed for advanced research applications. This molecule features a complex structure incorporating a thiazole ring, an acrylonitrile group, and mesitylamino and methoxyphenyl substituents, making it a candidate for investigation in medicinal chemistry and drug discovery. Its potential mechanism of action is hypothesized to involve interaction with specific biological targets, such as enzymes or cellular receptors, potentially leading to the modulation of key signaling pathways. Researchers may explore its applicability in areas such as oncology, inflammation, and infectious diseases. The presence of the thiazole and acrylonitrile motifs suggests potential for covalent binding or specific inhibition, though its exact mechanism and research value require empirical validation. This product is intended for non-human research purposes only. It is not approved for diagnostic, therapeutic, or any other human, veterinary, or consumer use. Researchers are responsible for conducting all necessary experiments to fully characterize the compound's properties, activity, and applications.

Properties

IUPAC Name

(E)-2-[4-(3-methoxyphenyl)-1,3-thiazol-2-yl]-3-(2,4,6-trimethylanilino)prop-2-enenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21N3OS/c1-14-8-15(2)21(16(3)9-14)24-12-18(11-23)22-25-20(13-27-22)17-6-5-7-19(10-17)26-4/h5-10,12-13,24H,1-4H3/b18-12+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJGQUUXSCQGHNT-LDADJPATSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)C)NC=C(C#N)C2=NC(=CS2)C3=CC(=CC=C3)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=C(C(=C1)C)N/C=C(\C#N)/C2=NC(=CS2)C3=CC(=CC=C3)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-3-(mesitylamino)-2-(4-(3-methoxyphenyl)thiazol-2-yl)acrylonitrile typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through a cyclization reaction involving a suitable precursor such as a thioamide and an α-haloketone.

    Attachment of the Methoxyphenyl Group: The methoxyphenyl group can be introduced via a nucleophilic aromatic substitution reaction.

    Formation of the Acrylonitrile Moiety: The acrylonitrile group is typically introduced through a Knoevenagel condensation reaction involving a suitable aldehyde and malononitrile.

    Introduction of the Mesitylamino Group: The mesitylamino group can be attached through an amination reaction using mesitylamine and a suitable leaving group.

Industrial Production Methods

Industrial production methods for this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of catalysts, optimized reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

(E)-3-(mesitylamino)-2-(4-(3-methoxyphenyl)thiazol-2-yl)acrylonitrile can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophilic substitution using sodium methoxide in methanol.

Major Products Formed

    Oxidation: Formation of corresponding oxides or hydroxylated derivatives.

    Reduction: Formation of reduced amines or alcohols.

    Substitution: Formation of substituted derivatives with new functional groups.

Scientific Research Applications

(E)-3-(mesitylamino)-2-(4-(3-methoxyphenyl)thiazol-2-yl)acrylonitrile has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, such as in drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (E)-3-(mesitylamino)-2-(4-(3-methoxyphenyl)thiazol-2-yl)acrylonitrile involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Features and Substituent Effects

The target compound differs from similar acrylonitrile derivatives primarily in its substitution pattern:

  • Thiazol vs. Benzothiazol : Unlike (E)-2-(benzo[d]thiazol-2-yl)-3-arylacrylonitriles (e.g., compounds 7a–k in ), the target molecule replaces the benzothiazole ring with a thiazol group linked to a 3-methoxyphenyl substituent. This reduces aromatic conjugation but introduces a methoxy group, which is electron-donating and may influence solubility and reactivity .
  • Mesitylamino vs. Other Amino Groups: The mesitylamino group contrasts with simpler aryl or heteroaryl amino groups (e.g., pyridinyl in 7f or 4-chlorophenyl in 7g).
Table 1: Substituent Comparison
Compound Key Substituents Melting Point (°C) Molecular Weight
Target Compound Mesitylamino, 4-(3-methoxyphenyl)thiazol Not reported ~407 (estimated)
(E)-2-(Benzo[d]thiazol-2-yl)-3-(pyridin-3-yl)acrylonitrile (7f) Pyridinyl, benzothiazol 155–157 293
(E)-3-(4-Hydroxyphenyl)acrylonitrile (10a) 4-Hydroxyphenyl Not reported 297
(E)-6-(2-(Benzothiazol-2-yl)-2-cyanovinyl)naphthalen-2-yl acetate (BTCNA) Naphthyl acetate, benzothiazol Not reported 384

Physical and Spectral Properties

  • Melting Points: Bulky substituents like mesitylamino may lower melting points relative to planar aromatic systems (e.g., 7j with biphenyl, m.p. 191–193°C) .
  • Fluorescence : The 3-methoxyphenyl-thiazol group could enhance fluorescence compared to benzothiazol-based derivatives (e.g., BTCNA in ), where extended conjugation increases emission intensity .

Biological Activity

(E)-3-(mesitylamino)-2-(4-(3-methoxyphenyl)thiazol-2-yl)acrylonitrile is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its mechanisms of action, biochemical properties, and relevant case studies that highlight its biological significance.

Chemical Structure

The compound features a complex structure that includes a thiazole ring, an acrylonitrile moiety, and an amine functional group. Its structural formula can be represented as follows:

C18H20N4S\text{C}_{18}\text{H}_{20}\text{N}_{4}\text{S}

Mechanisms of Biological Activity

The primary biological activities of this compound are linked to its interactions with specific enzymes and receptors in biological systems. Key mechanisms include:

  • Inhibition of Cyclooxygenases (COX-1 and COX-2) : The compound has been shown to inhibit the enzymatic activity of COX enzymes, which are crucial in the arachidonic acid pathway leading to prostaglandin synthesis. This inhibition can result in anti-inflammatory effects and pain relief .
  • Modulation of Cell Signaling Pathways : It influences various signaling pathways critical for cell survival and proliferation. This modulation can lead to altered gene expression profiles in treated cells, impacting processes such as apoptosis and cell cycle regulation .

The biochemical properties of this compound are summarized in the following table:

PropertyValue
Molecular Weight364.44 g/mol
SolubilitySoluble in DMSO
Log P2.5 (moderate lipophilicity)
pKa7.4 (weak acidity)

These properties suggest that the compound may have favorable pharmacokinetic characteristics for drug development .

Study 1: Anti-inflammatory Activity

In a study assessing the anti-inflammatory effects of various thiazole derivatives, this compound demonstrated significant inhibition of COX-2 activity compared to control groups. The results indicated a dose-dependent response, highlighting its potential as a therapeutic agent for inflammatory disorders .

Study 2: Anticancer Potential

Another investigation focused on the anticancer properties of this compound against various cancer cell lines. The study revealed that treatment with this compound resulted in reduced cell viability and induced apoptosis in breast cancer cells. The mechanism was attributed to the modulation of the PI3K/Akt signaling pathway, which is crucial for cell survival .

Q & A

Q. How do electron-deficient groups (e.g., nitriles) influence the compound’s reactivity in nucleophilic environments?

  • Answer : The acrylonitrile’s C≡N group undergoes Michael additions with thiols (e.g., glutathione), which can be tracked via UV-Vis at 412 nm (Ellman’s assay) . Use DFT to predict reaction pathways (e.g., charge transfer to nitrile) .

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